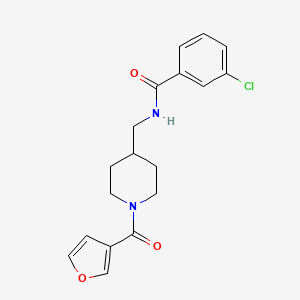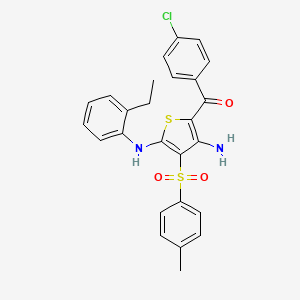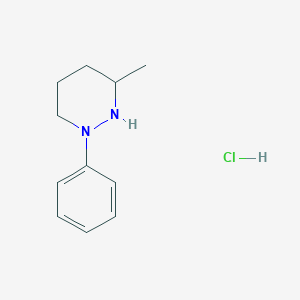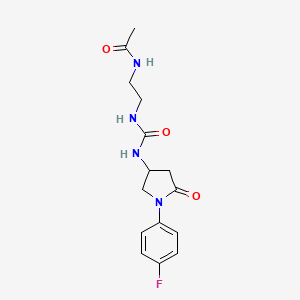
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide" is a structurally complex molecule that is likely to have interesting chemical and physical properties due to its cyano group, benzothiophene core, and phenoxypropanamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was achieved through an acylation reaction using trifluoroacetic anhydride . These methods suggest that the target compound could also be synthesized through an acylation reaction, possibly involving a precursor with a benzothiophene core and a cyano group.
Molecular Structure Analysis
Crystallography is a common technique used to determine the solid-state structure of compounds. For instance, the crystal structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was analyzed using X-ray diffraction . The molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was also determined using X-ray diffraction . These studies indicate that X-ray crystallography could be used to elucidate the molecular structure of the target compound, which may exhibit a planar benzothiophene ring and a specific conformation of the cyclohexene ring, as seen in related compounds .
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by the presence of functional groups. For example, a benzamide derivative containing a 3,5-dinitrophenyl group exhibited colorimetric sensing behavior for fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . This suggests that the target compound's cyano and phenoxy groups could also confer specific reactivity, potentially useful in sensing applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be studied using various spectroscopic techniques and computational methods. The IR, NMR, and UV-Vis spectra provide insights into the characteristic bonds and electronic transitions . Computational methods such as DFT calculations help predict optimized geometries, vibrational frequencies, and electronic properties . For the target compound, similar analytical and computational approaches could be used to determine its physical and chemical properties, including its reactivity, stability, and potential applications.
Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis
Chemoselective synthesis methods are critical in developing compounds with potential biological applications. For example, the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates has been explored to produce compounds of biological interest, suggesting a pathway that might be relevant to synthesizing related compounds like N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide (Tarjeet Singh, R. Lakhan, & G. S. Singh, 2017).
Heterocyclic and Aromatic Compounds Synthesis
The synthesis of heterocyclic skeletons by reacting N1-(2-Cyanophenyl)-benzimidoyl chloride with thioamides yields various cyclic products, demonstrating the versatility of cyanophenyl and thioamide moieties in creating biologically active structures. This could provide a foundation for synthesizing and understanding the properties of similar compounds (Walid Fathalla & P. Pazdera, 2002).
Antimicrobial Activity
Compounds containing benzothiazole and thiourea groups have shown potential as antimicrobial agents. This suggests that related compounds, possibly including N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide, could be explored for their antimicrobial properties, thereby expanding their scientific research applications beyond their initial scope (Laura C. Cabrera-Pérez et al., 2016).
Molecular Docking and Biological Activity
The exploration of compounds through molecular docking studies to identify potential biological activities is another significant area of research. Studies on N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, for example, have utilized quantum mechanical, spectroscopic, and molecular docking studies to predict its interaction with biological targets. Such methodologies could be applied to understand the biological interactions of related compounds (B. Chandralekha et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide are currently unknown. This compound is a synthetic thiophene derivative , and thiophene derivatives have been reported to possess a wide range of therapeutic properties . .
Mode of Action
As a synthetic thiophene derivative, it may share some of the biological and physiological functions of other thiophene compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . .
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biochemical pathways due to their diverse therapeutic properties . .
Result of Action
Some thiophene derivatives have been shown to inhibit tumor cell growth , suggesting potential anti-cancer effects.
Eigenschaften
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-13-7-8-15-16(12-20)19(24-17(15)11-13)21-18(22)9-10-23-14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAXAHCJSXPKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018143.png)
![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018150.png)
![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018152.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B3018158.png)





